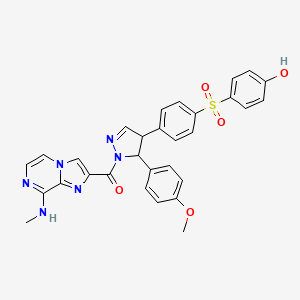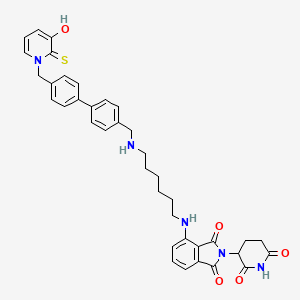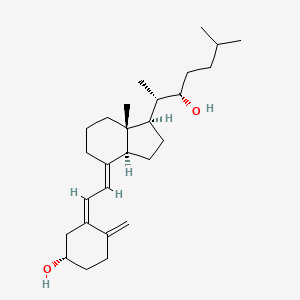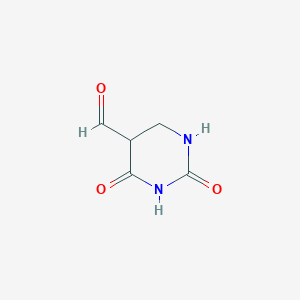
PPAR|A agonist 12
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PPAR|A agonist 12 is a compound that acts on the peroxisome proliferator-activated receptor alpha (PPAR-α). PPAR-α is a ligand-activated transcription factor that plays a crucial role in regulating lipid metabolism and inflammation. This compound is of significant interest due to its potential therapeutic applications in treating metabolic disorders, cardiovascular diseases, and certain types of cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of PPAR|A agonist 12 typically involves multi-step organic synthesis. The process begins with the preparation of key intermediates, followed by coupling reactions, cyclization, and functional group modifications. Common reagents used in these reactions include organometallic reagents, oxidizing agents, and catalysts. The reaction conditions often require controlled temperatures, inert atmospheres, and specific solvents to ensure high yields and purity .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactors, ensuring consistent quality control, and implementing efficient purification techniques. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the production process .
Chemical Reactions Analysis
Types of Reactions: PPAR|A agonist 12 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, often using nucleophiles or electrophiles
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and chromium trioxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or alcohols, and electrophiles like alkyl halides
Major Products: The major products formed from these reactions depend on the specific functional groups present in this compound and the reaction conditions. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
PPAR|A agonist 12 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study ligand-receptor interactions and the development of new synthetic methodologies.
Biology: Investigated for its role in regulating gene expression related to lipid metabolism and inflammation.
Medicine: Explored for its potential therapeutic effects in treating metabolic disorders, cardiovascular diseases, and certain cancers.
Industry: Utilized in the development of pharmaceuticals and as a tool for drug discovery and development
Mechanism of Action
PPAR|A agonist 12 exerts its effects by binding to the PPAR-α receptor, which then forms a heterodimer with the retinoid X receptor (RXR)The binding of this complex to PPREs regulates the transcription of genes involved in lipid metabolism, inflammation, and energy homeostasis .
Comparison with Similar Compounds
PPAR|A agonist 12 can be compared with other PPAR agonists, such as:
Fibrates: These are PPAR-α agonists used to treat dyslipidemia by lowering triglycerides and increasing high-density lipoprotein (HDL) levels.
Thiazolidinediones: These are PPAR-γ agonists used to treat type 2 diabetes by improving insulin sensitivity.
Dual PPAR Agonists: Compounds like aleglitazar and muraglitazar that activate both PPAR-α and PPAR-γ, offering a broader therapeutic profile .
Uniqueness: this compound is unique due to its high selectivity for PPAR-α, which allows for targeted modulation of lipid metabolism and inflammation without the side effects associated with non-selective PPAR agonists .
Properties
Molecular Formula |
C25H23N3O6S2 |
|---|---|
Molecular Weight |
525.6 g/mol |
IUPAC Name |
4-[[(5E)-5-[[3-methoxy-4-[(3-methoxyphenyl)methoxy]phenyl]methylidene]-4-oxo-1,3-thiazolidin-2-ylidene]amino]benzenesulfonamide |
InChI |
InChI=1S/C25H23N3O6S2/c1-32-19-5-3-4-17(12-19)15-34-21-11-6-16(13-22(21)33-2)14-23-24(29)28-25(35-23)27-18-7-9-20(10-8-18)36(26,30)31/h3-14H,15H2,1-2H3,(H2,26,30,31)(H,27,28,29)/b23-14+ |
InChI Key |
RXHAVBFDSNDXKQ-OEAKJJBVSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1)COC2=C(C=C(C=C2)/C=C/3\C(=O)NC(=NC4=CC=C(C=C4)S(=O)(=O)N)S3)OC |
Canonical SMILES |
COC1=CC=CC(=C1)COC2=C(C=C(C=C2)C=C3C(=O)NC(=NC4=CC=C(C=C4)S(=O)(=O)N)S3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(2S,3S,4S,5R,6S)-6-[4-[[3-[[1-[2-amino-4-[2-hydroxyethyl(propyl)carbamoyl]-3H-1-benzazepin-8-yl]cyclopropanecarbonyl]amino]-7,8-dihydro-5H-1,6-naphthyridine-6-carbonyl]oxymethyl]-2-[[2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]acetyl]amino]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12370859.png)



![1-[2-(1H-indol-3-yl)ethyl]-6,7-dimethoxy-2-(oxan-4-ylmethyl)-3,4-dihydro-1H-isoquinoline](/img/structure/B12370886.png)

![calcium;(2S)-2-[[4-[[(2-amino-6,7-dideuterio-5-formyl-4-oxo-7,8-dihydro-3H-pteridin-6-yl)-dideuteriomethyl]amino]benzoyl]amino]pentanedioate;hydrate](/img/structure/B12370897.png)
![4-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]-N-[11-[4-[2-[4-(4-isoquinolin-4-ylphenyl)pyrazol-1-yl]acetyl]piperazin-1-yl]-11-oxoundecyl]butanamide](/img/structure/B12370900.png)
![methyl (1S,15R,17S,18S)-17-ethyl-5-[(1S,12S,14S,15E,18S)-15-ethylidene-18-methoxycarbonyl-17-methyl-10,17-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8-tetraen-12-yl]-6-methoxy-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4(9),5,7-tetraene-1-carboxylate](/img/structure/B12370904.png)

